(2S)-2-(4-chlorophenyl)propanoic acid
Description
(2S)-2-(4-Chlorophenyl)propanoic acid (CAS: 105879-63-8) is a chiral carboxylic acid with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It features a propanoic acid backbone substituted with a 4-chlorophenyl group at the second carbon in the S-configuration. This stereochemistry is critical for its interaction with biological targets, as seen in nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen.
Properties
CAS No. |
105879-63-8 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
YOZILQVNIWNPFP-LURJTMIESA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
Synonyms |
(2S)-2-(4-Chlorophenyl)propanoic acid |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that (2S)-2-(4-chlorophenyl)propanoic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition suggests potential applications in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has been evaluated for its effectiveness against Gram-positive bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of several derivatives of this compound. The results demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential utility in pharmaceutical formulations aimed at combating infections .
Synthesis Techniques
This compound can be synthesized through various methods, including:
- Friedel-Crafts Acylation : Utilizing 4-chlorobenzoyl chloride and propanoic acid in the presence of a Lewis acid catalyst like aluminum chloride to achieve high yields.
- Continuous Flow Reactors : In industrial settings, this method enhances efficiency and minimizes human error during production.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications. Its structural features allow for further modifications leading to diverse derivatives with tailored biological activities.
Interaction with Biological Targets
Studies have focused on the interaction of this compound with specific enzymes and receptors involved in pain and inflammation pathways. This research is crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
- Aromatic Substituents: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the carboxylate anion and enhancing COX binding. In contrast, 5-Chloronaproxen (Imp. B) has a chlorine on a naphthalene ring, increasing steric hindrance and altering metabolic pathways . Quizalofop-P acid replaces the phenyl group with a quinoxaline-phenoxy moiety, significantly enlarging the structure and shifting its application to herbicidal activity .
- Functional Group Additions: Amino Derivatives: Compounds like (2S)-2-[(4-chlorophenyl)amino]propanoic acid introduce a basic amino group, improving water solubility and enabling salt formation (e.g., hydrochloride in ). This modification is common in prodrug design. Sulfonyl and Carbonyl Groups: Derivatives with sulfonamide (e.g., ) or tert-butoxycarbonyl () groups are often used to modulate reactivity or protect functional groups during synthesis.
Physicochemical Properties
- Stereochemistry : The S-configuration is conserved across analogs (e.g., Naproxen Imp. B, Quizalofop-P acid), ensuring enantioselective biological activity .
- Lipophilicity: The 4-chlorophenyl group increases logP (~2.53) compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility .
- Acidity: The carboxylic acid group (pKa ~4.5) is critical for ionic interactions in biological systems. Amino-substituted derivatives (e.g., ) exhibit altered pKa due to additional basic sites.
Preparation Methods
Classical Friedel-Crafts Approach
The Friedel-Crafts reaction remains a cornerstone for introducing aromatic substituents. As detailed in patent CN102199085A, ethyl 2-chloropropionate reacts with chlorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to form 2-(4-chlorophenyl)propanoic acid esters.
Reaction conditions :
-
Catalyst : Anhydrous AlCl₃ (0.02–0.04 g/mL)
-
Solvent : Toluene at -5°C to 5°C for 12–48 hours
-
Post-reaction hydrolysis : 10% HCl at 80°C for 2 hours
This method achieves ~78% yield but produces racemic mixtures, necessitating subsequent chiral resolution.
Stereochemical Modifications
To enforce the (2S) configuration, asymmetric Friedel-Crafts protocols employ chiral Lewis acids. For example, (R)-BINOL-derived catalysts induce enantioselective alkylation, achieving enantiomeric excess (ee) up to 86%.
Chloromethylation and Functional Group Interconversion
Chloromethylation of 2-Phenylpropionic Acid
Patent CN106349051A outlines a two-step chloromethylation-esterification process:
-
Chloromethylation : 2-Phenylpropionic acid reacts with formaldehyde and HCl under H₂SO₄ catalysis at 70–100°C, yielding 2-(4-chloromethylphenyl)propionic acid.
-
Esterification : Thionyl chloride-mediated esterification with methanol produces methyl 2-(4-chloromethylphenyl)propionate, hydrolyzed to the target acid.
Key data :
-
Purity : >98% after reduced-pressure rectification
-
Yield : 82% overall
This route avoids racemization but requires stringent temperature control during chloromethylation.
Enantioselective Synthesis via Catalytic Asymmetric Hydrogenation
Prochiral Ketone Hydrogenation
The (2S) configuration is introduced via asymmetric hydrogenation of 2-(4-chlorophenyl)propan-2-enoic acid using Ru-BINAP catalysts.
Optimized conditions :
-
Pressure : 50 bar H₂
-
Temperature : 60°C
-
ee : 94–96%
-
Yield : 89%
This method is favored for industrial scalability due to minimal byproducts.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-(4-chlorophenyl)propanoic acid is resolved using (1R,2S)-ephedrine. The (2S)-enantiomer forms a less-soluble salt, isolated via crystallization.
Efficiency :
-
ee : 99% after three crystallizations
-
Recovery : 68%
Enzymatic Kinetic Resolution
Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes the (2R)-ester, leaving the (2S)-enantiomer intact.
Performance :
-
Conversion : 48% at 24 hours
-
ee : 98%
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (2S)-2-(4-chlorophenyl)propanoic acid?
- Methodology : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis (e.g., Friedel-Crafts alkylation with chiral Lewis acids) is preferred. Post-synthesis purification via recrystallization or chiral HPLC can resolve racemic mixtures. For example, Boc-protection of amino acids (as in ) ensures stereochemical integrity during synthesis .
Q. Which analytical techniques are validated for quantifying impurities and stability of this compound?
- Methodology : Reverse-phase HPLC (RP-HPLC) with pH-variable mobile phases (e.g., pH 3.0–9.0) is effective for separating degradation products and impurities. Key validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1%), and precision (%RSD < 2%). Stability studies should mimic physiological conditions (e.g., 37°C, pH 9.0 for intestinal stability) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology : Accelerated stability testing under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acidic/alkaline buffers) stress conditions. Monitor degradation kinetics via HPLC and characterize degradation products using LC-MS. demonstrates stability at pH 9.0 over 24 hours, suggesting robustness in alkaline environments .
Q. What are the critical parameters for ensuring reproducibility in enantiomeric synthesis?
- Methodology : Control reaction temperature, solvent polarity, and catalyst loading. Use chiral stationary phases (CSPs) in HPLC for purity validation. highlights impurity profiling (e.g., 5-chloro derivatives) as a benchmark for quality control .
Advanced Research Questions
Q. How should contradictory bioactivity data be resolved when this compound shows variable effects across assays?
- Methodology : Investigate assay-specific variables (e.g., pH, ionic strength, protein binding). Validate purity using orthogonal methods (e.g., NMR, X-ray crystallography). Compare results with structurally related analogs (e.g., ’s PDZ inhibitor derivatives) to identify confounding substituent effects .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Systematic modification of the phenyl ring (e.g., halogen substitution) and propanoic acid chain (e.g., esterification). Use computational docking to predict binding affinity to target proteins (e.g., enzymes in ’s biochemical pathways). Validate predictions with in vitro inhibition assays and thermodynamic binding studies (e.g., isothermal titration calorimetry) .
Q. How can researchers mitigate interference from metabolites or degradation products in pharmacological studies?
- Methodology : Employ metabolic stability assays (e.g., liver microsomes) to identify major metabolites. Use stable isotope-labeled analogs as internal standards in LC-MS quantification. ’s impurity tracking under stress conditions provides a model for identifying interference sources .
Q. What advanced techniques elucidate the interaction of this compound with biological targets like enzymes or receptors?
- Methodology : Surface plasmon resonance (SPR) for real-time binding kinetics, complemented by X-ray crystallography for structural resolution. ’s NMR-based characterization of protein-ligand interactions (e.g., δ = 171.28 ppm for carbonyl groups) demonstrates detailed conformational analysis .
Notes
- Avoided non-academic sources (e.g., commercial websites).
- Citations align with methodological rigor in synthetic chemistry, analytical validation, and bioactivity studies.
- Advanced questions emphasize problem-solving in data interpretation and experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
